molecular formula C15H15ClN2OS B2603164 4-((2-chlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 898444-34-3

4-((2-chlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No.: B2603164
CAS No.: 898444-34-3
M. Wt: 306.81
InChI Key: DYRYOFZPPJGESH-UHFFFAOYSA-N
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Description

4-((2-chlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a synthetic organic compound that belongs to the quinazolinone class This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-chlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 2-chlorobenzylthio Group: The 2-chlorobenzylthio group is introduced via a nucleophilic substitution reaction. This involves the reaction of the quinazolinone core with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially converting it to an alcohol.

    Substitution: The aromatic ring and the sulfur atom can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and alkyl halides are used under conditions that may include catalysts like palladium or copper.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the quinazolinone.

    Substitution: Various substituted quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-((2-chlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medical research, this compound has potential applications as a pharmacophore in drug design. Its quinazolinone core is known for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Researchers are investigating its potential as a lead compound for developing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-((2-chlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. For example, in anticancer research, it may inhibit specific kinases or other proteins involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-bromobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
  • 4-((2-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
  • 4-((2-fluorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Uniqueness

Compared to similar compounds, 4-((2-chlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is unique due to the presence of the 2-chlorobenzylthio group. This group can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its effectiveness in various applications.

Properties

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c16-12-7-3-1-5-10(12)9-20-14-11-6-2-4-8-13(11)17-15(19)18-14/h1,3,5,7H,2,4,6,8-9H2,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRYOFZPPJGESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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